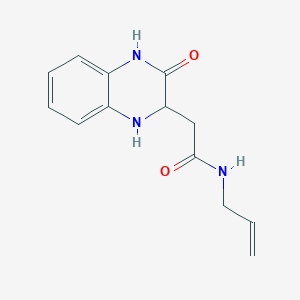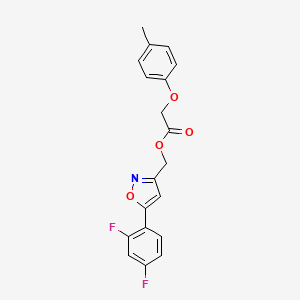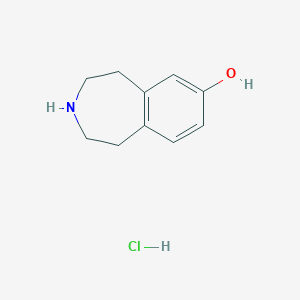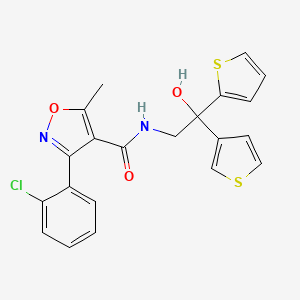
2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide, also known as QNZ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. QNZ belongs to the class of quinoxaline derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Scientific Research Applications
Therapeutic Applications in Infectious Diseases
One study explored the therapeutic effect of a novel anilidoquinoline derivative related to the specified chemical structure in treating Japanese encephalitis. This compound demonstrated significant antiviral and antiapoptotic effects in vitro, leading to significant decreases in viral load and an increase in survival in infected mice, suggesting potential as a therapeutic agent in viral infections (Ghosh et al., 2008).
Another investigation highlighted the potency of 2-(Quinolin-4-yloxy)acetamides as in vitro inhibitors of Mycobacterium tuberculosis growth. These compounds, after additional chemical modifications, showed highly potent antitubercular agents with minimum inhibitory concentration values as low as 0.05 μM against drug-resistant strains, indicating their significance in developing tuberculosis treatments (Pissinate et al., 2016).
Chemical Synthesis and Material Science
Research on photoinduced and N-bromosuccinimide-mediated cyclization of 2-azido-N-phenylacetamides, closely related to the chemical structure , has enabled the efficient synthesis of quinoxalin-2(1H)-ones. This process, influenced by substituents attached to the phenyl ring, showcases the compound's utility in synthesizing complex chemical structures (Li et al., 2013).
Neuroprotective Effects
Another relevant study on 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline, a compound within the same family, demonstrated its role as a neuroprotectant for cerebral ischemia. Its potent and selective inhibition of the quisqualate subtype of the glutamate receptor suggests a potential application in protecting against global ischemia (Sheardown et al., 1990).
Antimicrobial and Antiprotozoal Activity
A study on N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides demonstrated promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. This indicates the potential of quinoxaline-based compounds in addressing a range of infectious diseases (Patel et al., 2017).
properties
IUPAC Name |
2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-7-14-12(17)8-11-13(18)16-10-6-4-3-5-9(10)15-11/h2-6,11,15H,1,7-8H2,(H,14,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWXCEAHLOQJJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC1C(=O)NC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-3-fluoropyridine](/img/structure/B2696257.png)
![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2696258.png)
![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2696259.png)




![4-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]pyridine-2-carboxamide](/img/structure/B2696269.png)

![6-(4-Chlorophenyl)-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2696274.png)
![2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2696275.png)
![(2E)-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2696276.png)
![2-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2696277.png)
